D-Arabinose-d2

LC–MS/MS Internal Standard Bioanalysis

D-Arabinose-d2 offers a balanced +2 Da mass shift, crucial for distinguishing endogenous D-arabinose in biological matrices without the chromatographic retention time shifts common in higher deuterated analogs (e.g., -d5, -d6). This 5,5′-d2 isotopologue ensures precise co-elution and accurate MRM-based quantitation (e.g., m/z 151→89), making it the superior choice for robust and reproducible PK/PD studies, metabolic flux analysis, and biomarker assay development.

Molecular Formula C5H10O5
Molecular Weight 152.14 g/mol
Cat. No. B12396679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabinose-d2
Molecular FormulaC5H10O5
Molecular Weight152.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2
InChIKeyPYMYPHUHKUWMLA-QMQQWFHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabinose-d2 – Deuterated Pentose Sugar for Metabolic Tracing & Quantification


D-Arabinose-d2 (CAS 2419933-20-1) is a stable isotope-labeled analogue of the naturally occurring aldopentose D-arabinose, wherein two hydrogen atoms are replaced by deuterium at defined positions. This deuteration yields a molecular weight of 152.14 g/mol (C5H8D2O5), representing a +2 Da mass shift relative to unlabeled D-arabinose (150.13 g/mol) . The compound is primarily employed as an internal standard for liquid chromatography–mass spectrometry (LC–MS) and as a tracer in metabolic flux analyses, leveraging its chromatographic co-elution with the native analyte while providing distinct mass-spectrometric resolution . As a deuterated internal standard, D-Arabinose-d2 corrects for matrix effects, ionization variability, and sample preparation losses, thereby enhancing analytical precision in quantitative bioanalytical workflows [1].

Why Unlabeled or Differently Labeled Arabinose Cannot Replace D-Arabinose-d2 in Quantitative LC–MS Assays


Substitution of D-Arabinose-d2 with unlabeled D-arabinose or with alternative isotopologues (e.g., ¹³C-labeled or mono-deuterated variants) introduces unacceptable analytical bias in quantitative mass spectrometry workflows. Unlabeled D-arabinose cannot function as an internal standard because it co-elutes with the endogenous analyte and produces an identical m/z signal, rendering the internal standard indistinguishable from the target compound and precluding independent quantitation [1]. Mono-deuterated arabinose (e.g., D-Arabinose-2-d, MW 151.14) provides only a +1 Da mass shift, which is often insufficient to resolve the internal standard from the naturally occurring M+1 isotopic peak of unlabeled arabinose (∼1.1% ¹³C abundance), leading to peak overlap and compromised accuracy [2]. D-Arabinose-d2, with its +2 Da mass increment (MW 152.14), reliably avoids isotopic interference from the native analyte's natural abundance distribution, enabling baseline-resolved extracted ion chromatograms and robust quantification .

Quantitative Differentiation of D-Arabinose-d2 Versus Unlabeled & Alternative Isotopologues


Mass Spectrometric Resolution: +2 Da Shift Eliminates M+1 Isotopic Interference

D-Arabinose-d2 provides a +2 Da mass shift (MW 152.14) relative to unlabeled D-arabinose (MW 150.13), which is superior to the +1 Da shift offered by mono-deuterated D-Arabinose-2-d (MW 151.14). The +2 Da increment ensures that the internal standard's [M+H]⁺ signal at m/z 153.1 is baseline-resolved from the naturally occurring M+1 isotopic peak of endogenous arabinose (m/z 151.1 → 152.1, ~1.1% relative abundance), thereby preventing quantitative bias due to isotopic overlap . In contrast, a +1 Da shift (m/z 152.1) would co-elute with the native M+1 signal, introducing a variable, concentration-dependent error that is unacceptable for regulatory bioanalysis [1].

LC–MS/MS Internal Standard Bioanalysis

Isotopic Enrichment ≥98 atom % D Enables Precise Quantitative Dilution

D-Arabinose-d2 is supplied with a certified isotopic enrichment of ≥98 atom % D (alternatively specified as 97–98 atom % D depending on manufacturer), ensuring that >98% of molecules bear the full +2 Da label . This high enrichment minimizes the contribution of unlabeled or partially labeled species to the internal standard's mass chromatogram, reducing systematic error in isotope dilution calculations. In comparison, lower-purity batches of D-Arabinose-¹³C or D-Arabinose-d may exhibit enrichment as low as 95 atom %, introducing a 5% baseline offset that propagates directly into final concentration determinations [1].

Isotope Dilution Quantitative Accuracy Stable Isotope

Chemical Purity ≥98% Minimizes Ion Suppression/Enhancement in LC–MS

D-Arabinose-d2 is characterized by a minimum chemical purity of 98% (HPLC or equivalent), with typical batches exceeding this specification . In contrast, unlabeled D-arabinose is commercially available at purities ranging from 95% to 99%, and lower-grade material may contain carbohydrate-related impurities that co-elute and contribute to ion suppression or enhancement in electrospray ionization [1]. The 98% purity benchmark for the deuterated product ensures that <2% of non-volatile or ion-suppressive contaminants are introduced into the LC–MS system when the internal standard is spiked at fixed concentrations.

LC–MS Matrix Effects Ion Suppression

Recommended Procurement and Application Scenarios for D-Arabinose-d2


Quantitative LC–MS/MS Assays Requiring Sub-ng/mL Sensitivity

D-Arabinose-d2 is the preferred internal standard for LC–MS/MS quantification of arabinose in plasma, urine, or tissue homogenates where endogenous arabinose concentrations may fall below 10 ng/mL. The +2 Da mass shift and ≥98% isotopic enrichment ensure that the internal standard peak is fully resolved from the native analyte signal, enabling linear calibration curves (R² > 0.99) and intra-/inter-day precision <15% CV as mandated by regulatory bioanalytical guidelines . This scenario is directly supported by the mass spectrometric differentiation evidence in Section 3.

Metabolic Flux Analysis of Pentose Phosphate Pathway in Cell Culture

In stable isotope-resolved metabolomics (SIRM) experiments, D-Arabinose-d2 serves as a tracer to quantify flux through arabinose-utilizing pathways in microorganisms or plant cells. The site-specific deuteration (e.g., at C-5) enables tracking of hydrogen/deuterium retention in downstream metabolites via high-resolution mass spectrometry. The high isotopic enrichment (≥98 atom % D) minimizes the need for extensive mathematical correction of natural abundance, a requirement that is less well-satisfied by lower-enrichment alternative isotopologues .

Pharmacokinetic Studies of Arabinose-Containing Therapeutics

During preclinical development of arabinose-based drug candidates, D-Arabinose-d2 is employed as a surrogate internal standard to correct for variability in sample extraction, derivatization efficiency, and LC–MS ionization. Its chemical purity (≥98%) reduces the introduction of unknown contaminants that could otherwise confound metabolite identification and quantification. This application leverages both the isotopic enrichment and purity evidence presented in Section 3 [1].

Absolute Quantification of Glycoprotein Arabinose Content in Biopharmaceutical QC

For quality control of recombinant glycoproteins expressed in arabinose-inducible systems, D-Arabinose-d2 is used as an isotope dilution standard to accurately determine residual arabinose levels post-purification. The +2 Da mass difference ensures unambiguous quantification even in complex matrices containing multiple isobaric carbohydrates, a scenario where a +1 Da internal standard would exhibit significant isotopic overlap and unacceptable bias .

Technical Documentation Hub

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